Optical Purity: Defined Enantiomeric Excess vs. Uncharacterized Investigational Samples
The (S)-enantiomer is commercially available with a certified specific rotation, providing a verifiable benchmark for enantiomeric purity. Procurement of this characterized compound eliminates the variable of unknown ee that can plague in-house preparations. Substitution with an uncharacterized or racemic source would introduce an uncontrolled variable, undermining the stereochemical integrity of any downstream synthesis . The commercial specification provides a quantified baseline for the active enantiomer, whereas a racemic mixture represents only 50% of the desired (S)-enantiomer by definition .
| Evidence Dimension | Optical Rotation ([α]/D) and Enantiomeric Purity |
|---|---|
| Target Compound Data | [α]/D +5.0±1.0° (c = 1 in methanol) |
| Comparator Or Baseline | Racemic mixture (R/S) |
| Quantified Difference | Racemate has [α]/D = 0°. The (S)-enantiomer provides 100% of the desired stereoisomer, whereas the racemate provides 50%. |
| Conditions | Measured at the sodium D-line in methanol solvent. |
Why This Matters
For procurement, specifying a compound with a defined, non-zero optical rotation guarantees the user receives the optically active (S)-enantiomer, not an inactive racemate, which is critical for reproducible asymmetric catalysis.
